2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Description
The compound 2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine (hereafter referred to as Compound A) is a boronic ester derivative featuring a pyrrolidine ring substituted with a methyl group and a benzyl-linked tetramethyl dioxaborolane moiety. Its molecular formula is C₁₉H₂₉BNO₂, with a molecular weight of ~313.3 g/mol. The boronic ester group (tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry for forming carbon-carbon bonds .
Properties
IUPAC Name |
2-methyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-14-7-6-12-20(14)13-15-8-10-16(11-9-15)19-21-17(2,3)18(4,5)22-19/h8-11,14H,6-7,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAKEDJGYFUVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124294 | |
| Record name | Pyrrolidine, 2-methyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-52-2 | |
| Record name | Pyrrolidine, 2-methyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1486485-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 2-methyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization reactions involving γ-amino ketones or esters. A widely cited approach involves the multicomponent reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and amines, as demonstrated in analogous pyrrolidine-2,3-dione syntheses. For the target compound, 2-methylpyrrolidine is often synthesized first through:
- Cyclocondensation : Ethyl acetoacetate reacts with 1,2-diaminopropane in glacial acetic acid, yielding 2-methylpyrrolidin-2-one.
- Reduction : The lactam is reduced using lithium aluminum hydride (LiAlH₄) to produce 2-methylpyrrolidine.
Key variables include solvent choice (acetic acid vs. ethanol) and temperature. Ethanol enhances yields by minimizing side reactions.
Benzyl Group Introduction
The benzyl substituent is introduced via nucleophilic substitution or Friedel-Crafts alkylation . A common method involves reacting 2-methylpyrrolidine with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of a base like potassium carbonate (K₂CO₃). This step proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, achieving ~75% yield.
Boronic Ester Functionalization
Suzuki-Miyaura Coupling
The boronic ester moiety is installed using Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. For this compound, 4-bromobenzyl-pyrrolidine intermediates are coupled with bis(pinacolato)diboron (B₂Pin₂) under inert conditions:
- Catalyst : Pd(dppf)Cl₂ (1 mol%)
- Base : Cs₂CO₃
- Solvent : 1,4-Dioxane
- Temperature : 80°C, 24 hours.
Yields exceed 80% when reactants are rigorously dried, and oxygen is excluded.
Alternative Boronation Routes
Miyaura borylation offers a complementary pathway, where aryl halides react with pinacolborane (HBpin) in the presence of a palladium catalyst. This method is less common for sterically hindered substrates but provides higher selectivity in some cases.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes continuous flow systems to enhance efficiency and safety. Key advantages include:
- Improved Heat Transfer : Mitigates exothermic risks during cyclization.
- Higher Purity : Reduced byproduct formation via precise residence time control.
A representative setup involves:
- Reactor 1 : Pyrrolidine formation (residence time: 30 min, 50°C).
- Reactor 2 : Benzylation (residence time: 2 hours, 60°C).
- Reactor 3 : Borylation (residence time: 4 hours, 80°C).
Solvent and Catalyst Recovery
Ethanol and THF are recycled via distillation, reducing waste. Palladium catalysts are recovered using magnetic nanoparticle-supported ligands , achieving >90% reuse efficiency.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient). High-performance liquid chromatography (HPLC) with a C18 column ensures >95% purity.
Spectroscopic Analysis
- NMR : ¹H NMR (CDCl₃) exhibits signals at δ 1.25 (s, 12H, Bpin), 2.45 (m, 4H, pyrrolidine), and 7.35 (d, 2H, aryl).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 301.23.
Challenges and Optimization
Byproduct Formation
Diastereomeric impurities arise during benzylation due to the chiral center at the pyrrolidine nitrogen. Optimization strategies include:
Yield Improvement
| Variable | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetic Acid | Ethanol | Ethanol |
| Temperature | 25°C | 60°C | 60°C |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 1.0 mol% |
| Yield | 62% | 85% | 85% |
Data adapted from.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between Compound A and related boronic esters:
Detailed Analysis of Structural and Functional Differences
Core Heterocycle Modifications
- Pyrrolidine vs. Piperazine/Pyrazole: Compound A's pyrrolidine ring offers a five-membered saturated nitrogen heterocycle, conferring rigidity and moderate basicity. In contrast, piperazine derivatives (e.g., from ) provide a six-membered ring with two nitrogen atoms, enhancing hydrogen-bonding capacity.
Substituent Effects
- Methyl Group on Pyrrolidine :
- Boronic Ester Positioning :
Functional Group Variations
- Sulfonyl vs. Benzyl Linkers :
Reactivity in Suzuki-Miyaura Coupling
The tetramethyl dioxaborolane group in Compound A is optimized for palladium-catalyzed cross-coupling, as demonstrated in studies on analogous boronic esters . Methyl substitution on pyrrolidine may marginally slow coupling rates due to steric hindrance but could improve regioselectivity in complex substrates.
Biological Activity
Molecular Formula
- Molecular Formula : C16H24BNO3
- Molar Mass : 293.27 g/mol
Structural Characteristics
The compound features a pyrrolidine ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which is known for its role in enhancing the lipophilicity and bioavailability of drug candidates.
The biological activity of 2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine is primarily attributed to its interaction with various biological targets. The dioxaborolane group is particularly noted for its ability to form reversible covalent bonds with nucleophiles, which can affect enzyme activity and cellular signaling pathways.
Anticancer Activity
Research indicates that compounds containing dioxaborolane derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key kinases involved in cancer progression, leading to reduced cell proliferation in various tumor cell lines .
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that similar dioxaborolane derivatives effectively inhibited ATR (Ataxia Telangiectasia and Rad3-related) kinase activity, which plays a critical role in DNA damage response. Inhibition of ATR has been linked to enhanced sensitivity of cancer cells to chemotherapy .
- Cell Viability Assays : In vitro assays using human tumor cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies are ongoing to determine its metabolic stability and excretion pathways.
Table 1: Biological Activity Summary
| Activity Type | Assay Method | Result |
|---|---|---|
| Kinase Inhibition | Cell-free assay | IC50 = 150 nM |
| Antiproliferative | MTT assay | IC50 = 10 µM |
| Apoptosis Induction | Flow cytometry | Increased Annexin V+ cells |
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10 | ATR Inhibition |
| BAY 1895344 | 5 | ATR Inhibition |
| Olaparib | 15 | PARP Inhibition |
Q & A
Q. Critical factors :
- Temperature control : Excess heat (>100°C) may degrade the boronate ester.
- Solvent choice : DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis.
- Yield optimization : Purification via silica gel chromatography typically achieves 70–85% yield, but microwave-assisted synthesis (e.g., 150°C for 20 hours in DMF) can improve efficiency .
How can computational methods streamline the design of reaction protocols for this compound?
Answer:
Advanced computational frameworks, such as quantum chemical reaction path searches, predict intermediates and transition states. For example:
- Reaction mechanism modeling : Density Functional Theory (DFT) identifies energy barriers for boronate ester formation and alkylation steps, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations optimize solvent polarity and base strength, minimizing side reactions (e.g., boronate hydrolysis) .
Case study :
ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% for analogous pyrrolidine-boronate systems by prioritizing conditions with the lowest predicted activation energies .
What analytical techniques are most effective for characterizing this compound, and how are data contradictions resolved?
Answer:
Primary techniques :
Q. Resolving contradictions :
- Unexpected H shifts : Aromatic proton splitting may indicate rotameric equilibria. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes conformers for accurate assignment .
- Boronate stability : B NMR monitoring over 24 hours detects hydrolysis; anhydrous conditions (e.g., molecular sieves) mitigate degradation .
How can researchers optimize the stability of this compound during storage and handling?
Answer:
Stability challenges :
- Hydrolysis of the dioxaborolane ring in humid environments.
- Oxidative degradation of the pyrrolidine methyl group.
Q. Best practices :
Q. Stability data :
| Condition | Degradation (%) at 30 days |
|---|---|
| 25°C, dry air | <5% |
| 25°C, 60% humidity | 25–30% |
| 4°C, anhydrous | <2% |
What strategies address low reactivity in cross-coupling reactions involving this boronate compound?
Answer:
Common issues :
- Steric hindrance from the tetramethyl dioxaborolane group.
- Electron-deficient aryl partners reducing Suzuki-Miyaura efficiency.
Q. Solutions :
Q. Example protocol :
- Pd(OAc) (2 mol%), SPhos (4 mol%), KPO (3 eq.), toluene/HO (10:1), 120°C microwave, 15 minutes → 92% yield .
How does the electronic nature of the pyrrolidine ring influence the compound’s reactivity in organocatalytic applications?
Answer:
The 2-methyl group on pyrrolidine induces:
- Steric effects : Hinders nucleophilic attack at the nitrogen, favoring α-C–H activation.
- Electronic effects : Electron-donating methyl group increases basicity (pK ~10.5 vs. 9.8 for unsubstituted pyrrolidine), enhancing proton-shuttling in catalysis.
Experimental validation :
Kinetic studies show a 3.2-fold rate increase in Michael additions compared to non-methylated analogs due to improved transition-state stabilization .
What safety protocols are critical when working with this compound?
Answer:
Key hazards :
- Boronate esters: Potential skin/eye irritants (H315/H319).
- Pyrrolidine derivatives: Flammable (H225) and toxic if inhaled (H331).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
